4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-1-(2-fluorophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2/c11-5-8-6-13-14(7-8)10-4-2-1-3-9(10)12/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVYSAQBXOWKGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650839 | |
| Record name | 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35715-72-1 | |
| Record name | 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methodology Overview
- Reagents : Primary aliphatic or aromatic amines, electrophilic amination reagents (e.g., chloramine derivatives), and diketones.
- Conditions : Mild, metal-free conditions with short reaction times, typically at room temperature or slightly elevated temperatures.
- Procedure : The amine reacts with the electrophilic amination reagent to form a hydrazine intermediate, which then cyclizes with diketones to form the pyrazole core.
Key Findings
- The reaction proceeds via nucleophilic attack of the amine on the electrophilic nitrogen, forming hydrazine intermediates that cyclize under mild conditions.
- The method tolerates various functional groups, including unprotected N–H, ester, methoxy, and haloarene groups.
- Yields vary depending on the substituents but can reach up to 70% for aromatic amines.
Data Table: Preparation of Pyrazoles from Primary Amines
| Entry | Amine Type | Electrophilic Reagent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Aromatic | Chloramine derivatives | Room temp to 50 | 47–70 | High functional group tolerance |
| 2 | Aliphatic | Chloramine derivatives | Room temp to 50 | 30–55 | Slightly lower yields, steric effects noted |
| 3 | Aromatic with substituents | Chloramine derivatives | Room temp | 55–70 | Electron-donating/withdrawing groups tolerated |
Source: Gulia et al., J. Org. Chem., 2021
Synthesis via Hydrazine Derivatives and Diketone Cyclization
Another prominent approach involves the reaction of hydrazine derivatives with diketones, which can be adapted for the synthesis of chloromethylated pyrazoles.
Procedure Highlights
- Hydrazine or hydrazine derivatives are reacted with diketones under acidic or neutral conditions.
- The resulting hydrazone intermediates undergo cyclization to form pyrazoles.
- Chloromethyl groups can be introduced via chloromethylation of the pyrazole ring post-cyclization.
Research Findings
- The method provides good yields for various substituted pyrazoles.
- Chloromethylation is typically achieved using chloromethyl methyl ether or paraformaldehyde with hydrochloric acid, followed by cyclization.
Data Table: Chloromethylation of Pyrazoles
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Hydrazine + diketone | Acidic, reflux | 60–80 | Forms hydrazine intermediates |
| 2 | Chloromethylation reagent | CH2Cl2, base | 50–65 | Introduces chloromethyl group |
Source: Literature review and synthetic protocols adapted from standard pyrazole chloromethylation techniques.
Multistep Synthesis via Diketone and Chloromethyl Precursors
A more traditional route involves the condensation of diketones with hydrazines, followed by chloromethylation:
- Step 1 : Synthesis of the pyrazole core via condensation of diketones with hydrazines.
- Step 2 : Chloromethylation of the pyrazole ring at the desired position using chloromethylating agents.
This method offers high regioselectivity and yields but is more labor-intensive and requires multiple purification steps.
Summary of Preparation Methods
| Method | Starting Materials | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Direct electrophilic amination | Primary amines, electrophilic amination reagents | Commercially available | Mild conditions, functional group tolerance | Variable yields, substrate scope |
| Hydrazine + diketone cyclization | Hydrazines, diketones | Chloromethylation agents | Good yields, regioselectivity | Multi-step, time-consuming |
| Chloromethylation of pyrazoles | Pyrazoles, chloromethylating agents | Chloromethyl methyl ether | High regioselectivity | Requires prior pyrazole synthesis |
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed:
Carboxylic Acid Derivative: this compound-3-carboxylic acid.
Pyrazoline Derivative: 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazoline.
Electrophilic Substitution Product: this compound-3-carbonyl chloride.
Scientific Research Applications
Anticancer Activity
Research indicates that 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole exhibits significant anticancer properties. It has been shown to selectively inhibit key kinases involved in tumor growth, leading to cell death in cancer cells while sparing normal cells. Molecular docking studies have provided insights into its binding affinities with various cancer targets, suggesting its potential as a lead compound for developing new cancer therapies .
Anti-inflammatory Effects
Pyrazole derivatives, including this compound, have demonstrated anti-inflammatory activities. Studies have reported that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them candidates for treating inflammatory diseases . For instance, compounds derived from similar structures have shown up to 85% inhibition of these cytokines at specific concentrations.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against various pathogens. Pyrazole derivatives are known for their antibacterial and antifungal activities, with some derivatives exhibiting potent effects against resistant strains of bacteria . This positions this compound as a potential candidate for developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have highlighted the applications of pyrazole derivatives in drug discovery:
- Kinase Inhibition : A study demonstrated that specific pyrazole derivatives could inhibit cancer-related kinases effectively, providing a pathway for developing targeted cancer therapies .
- Anti-inflammatory Activity : Research showed that novel pyrazole derivatives exhibited significant anti-inflammatory properties comparable to established drugs like diclofenac sodium .
- Antimicrobial Testing : Various pyrazole compounds were tested against bacterial strains, revealing promising results against resistant strains .
Mechanism of Action
The mechanism by which 4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Chloromethyl vs. Bromine : Brominated analogs (e.g., 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole) exhibit higher molecular weights and greater electrophilicity compared to chloromethyl derivatives, influencing their reactivity in cross-coupling reactions .
- Fluorophenyl vs. Benzyl : The 2-fluorophenyl group in the target compound provides steric and electronic effects distinct from benzyl-substituted analogs (e.g., 1-Benzyl-4-(chloromethyl)-1H-pyrazole HCl), which are often used as intermediates in drug design .
Biological Activity
4-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole is a compound belonging to the pyrazole class of heterocycles, recognized for its diverse biological activities. The presence of a chloromethyl group and a fluorophenyl moiety contributes to its unique reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a five-membered ring containing two nitrogen atoms, with substituents that enhance its electrophilic character. The chloromethyl group is known for participating in nucleophilic substitution reactions, while the fluorine atom affects the electronic distribution within the molecule, potentially influencing its biological interactions.
Biological Activities
Research indicates that derivatives of this compound exhibit various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound can inhibit specific cancer cell lines. Its structural features may allow it to target pathways associated with tumor growth and survival.
- Anti-inflammatory Properties : Compounds in the pyrazole class have been noted for their ability to modulate inflammatory responses, potentially making them useful in treating inflammatory diseases .
- Antibacterial and Antifungal Effects : The compound shows promise against certain bacterial strains, indicating potential applications in antimicrobial therapy.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies highlight important interactions with biological macromolecules:
- Enzyme Inhibition : The compound may interact with enzymes involved in critical metabolic pathways. For instance, it has been suggested that similar pyrazole derivatives can inhibit acetylcholinesterase and carbonic anhydrase, both relevant to neurodegenerative diseases .
- Molecular Docking Studies : Computational simulations indicate that this compound can bind effectively to target proteins, which may lead to inhibition or modulation of their activity .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Ring : This is achieved through condensation reactions involving hydrazine derivatives and suitable carbonyl compounds.
- Substitution Reactions : The introduction of the chloromethyl group is often performed using reagents like chloromethyl methyl ether or other chlorinating agents.
- Fluorination : The incorporation of the fluorophenyl moiety can be achieved through electrophilic aromatic substitution methods.
These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound stands out among related compounds:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 4-(Bromomethyl)-1-(3-fluorophenyl)-1H-pyrazole | Bromine instead of chlorine | Antimicrobial | Higher lipophilicity due to bromine |
| 4-(Chloromethyl)-1-(4-fluorophenyl)-1H-pyrazole | Chlorine at 4-position | Anticancer | Different phenyl substitution affects activity |
| 3-(Chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole | Chlorine at 3-position | Anti-inflammatory | Different position alters reactivity |
This table illustrates how variations in substituent positions and types can significantly influence the biological activity of pyrazole derivatives.
Case Studies and Research Findings
Recent studies have provided insights into the efficacy of pyrazole derivatives:
- A study demonstrated that certain pyrazole analogs exhibited potent inhibition against metabolic enzymes relevant to neurodegenerative conditions, showcasing their potential as therapeutic agents .
- Another investigation highlighted the anticancer properties of pyrazoles, indicating their ability to induce apoptosis in cancer cell lines through specific molecular pathways .
Q & A
Basic: What synthetic methodologies are commonly employed for 4-(chloromethyl)-1-(2-fluorophenyl)-1H-pyrazole, and how do reaction conditions impact yield and purity?
The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. A chloromethyl group is introduced to the pyrazole core through reactions with chloromethylating agents (e.g., chloromethyl ethers or thionyl chloride derivatives). Key parameters include:
- Temperature : Elevated temperatures (80–120°C) favor reactivity but may degrade sensitive functional groups .
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and reaction rates .
- Catalysts : Lewis acids like AlCl₃ or ZnCl₂ can accelerate chloromethylation .
Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography .
Basic: What spectroscopic and analytical techniques are critical for structural elucidation and purity assessment?
- NMR Spectroscopy : H and C NMR confirm substituent positions and aromatic ring substitution patterns. For example, the 2-fluorophenyl group shows distinct splitting patterns due to fluorine’s electronegativity .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and detects isotopic signatures (e.g., Cl/Cl) .
- Infrared (IR) Spectroscopy : Identifies functional groups like C-Cl (650–800 cm) and C-F (1100–1250 cm) stretches .
- X-ray Crystallography : Resolves 3D molecular geometry and confirms stereochemistry .
Advanced: How can computational methods like DFT improve understanding of electronic properties and reactivity?
Density Functional Theory (DFT) calculations predict:
- Electrostatic potential maps : Highlight nucleophilic/electrophilic sites (e.g., chloromethyl group as an electrophilic center) .
- Frontier molecular orbitals (HOMO/LUMO) : Reveal charge transfer interactions, crucial for designing derivatives with enhanced bioactivity .
- Reaction pathways : Simulate intermediates in chloromethylation or fluorophenyl ring functionalization .
Validation involves comparing computed vibrational spectra (IR) with experimental data .
Advanced: How can researchers resolve contradictions in synthetic yields reported across studies?
Discrepancies often arise from:
- Reagent stoichiometry : Excess chloromethylating agents may lead to side products (e.g., di-substituted derivatives) .
- Moisture sensitivity : Hydrolysis of chloromethyl groups can reduce yields; anhydrous conditions are critical .
- Purification methods : Column chromatography vs. recrystallization may recover different purity levels .
Mitigation : Conduct controlled replicate experiments with in-situ monitoring (e.g., FTIR) to track reaction progress .
Advanced: What experimental strategies assess the compound’s biological activity and mechanism of action?
- Enzyme inhibition assays : Test interactions with target enzymes (e.g., kinases or cytochrome P450 isoforms) using fluorescence-based or calorimetric methods .
- Receptor binding studies : Radioligand displacement assays (e.g., H-labeled competitors) quantify affinity for GPCRs or ion channels .
- Cellular toxicity profiling : Measure IC₅₀ values in cancer cell lines (e.g., MTT assays) to evaluate antiproliferative effects .
- Metabolic stability : Incubate with liver microsomes to predict pharmacokinetic behavior .
Advanced: How does the chloromethyl group influence chemical reactivity in downstream derivatization?
The chloromethyl group serves as a versatile handle for:
- Nucleophilic substitution : React with amines or thiols to form secondary/tertiary amines or sulfides .
- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups .
- Photolabile applications : UV-triggered release of bioactive moieties in prodrug designs .
Caution : Competing hydrolysis under aqueous conditions requires inert atmospheres or stabilizing agents .
Basic: What are the stability considerations for storage and handling?
- Light sensitivity : Store in amber vials to prevent photodegradation of the fluorophenyl group .
- Moisture control : Use desiccants or vacuum-sealed containers to avoid hydrolysis of the chloromethyl group .
- Temperature : Long-term storage at –20°C minimizes thermal decomposition .
Stability assays (HPLC purity checks over time) are recommended .
Advanced: How can regioselectivity challenges in pyrazole functionalization be addressed?
- Directing groups : Introduce temporary protecting groups (e.g., acetyl) to steer electrophilic substitution to specific positions .
- Metal catalysis : Pd-catalyzed C-H activation enables selective modification of the pyrazole ring .
- Computational guidance : DFT-predicted transition states identify low-energy pathways for selective reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
